1-[2-(Dibenzylamino)ethyl]cyclopropanol
Description
Significance of Cyclopropane (B1198618) Derivatives as Versatile Building Blocks
Cyclopropane derivatives are more than mere chemical curiosities; they are versatile and valuable building blocks in modern organic synthesis. acs.org The defining feature of the cyclopropane ring is its substantial ring strain, a consequence of its triangular geometry and compressed C-C-C bond angles. wikipedia.org This inherent strain makes the ring susceptible to cleavage under relatively mild conditions, a property that synthetic chemists exploit to construct more complex, functionalized acyclic and cyclic systems. acs.orgresearchgate.net
The reactivity of cyclopropanes allows them to serve as synthons for various carbon frameworks. researchgate.net For instance, through regio- and stereo-controlled ring-opening reactions, substituted cyclopropanes can be transformed into a wide range of products. researchgate.netacs.org This utility is prominent in the synthesis of natural products, pharmaceuticals, and other bioactive molecules where precise control over stereochemistry and functionality is paramount. numberanalytics.commarquette.edu The rigid structure of the cyclopropane ring can also impart unique conformational constraints on a molecule, which is a valuable attribute in drug design for optimizing binding affinity and metabolic stability. nih.gov
Role of Substituted Cyclopropanols in Modern Synthetic Strategies
Among the various classes of cyclopropane derivatives, substituted cyclopropanols have garnered significant attention as versatile three-carbon (C3) synthons. rsc.org The presence of a hydroxyl group directly on the strained ring activates it for a diverse range of transformations, primarily involving ring cleavage. rsc.orgwikipedia.org This reactivity is driven by the release of ring strain and is facilitated by the electron-donating nature of the oxy-substituent. rsc.org
One of the most powerful applications of cyclopropanols in synthesis is their use as homoenolate equivalents. acs.orgwikipedia.org A homoenolate is a reactive intermediate that allows for the formation of a carbon-carbon bond at the β-position relative to a carbonyl group, a transformation not readily achieved by standard enolate chemistry. Cyclopropanols, upon ring opening, can generate intermediates that exhibit this type of reactivity, enabling the synthesis of β-functionalized ketones and related structures. acs.orgrsc.org
The synthesis of cyclopropanols themselves is often achieved through methods like the Kulinkovich reaction, which involves treating an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org This reaction forms a titanacyclopropane intermediate that reacts with the ester to produce the cyclopropanol (B106826) ring. organic-chemistry.orgyoutube.com This method is notable for its flexibility and tolerance of various functional groups, including amides and amines, making it suitable for creating complex substituted cyclopropanols. wikipedia.org
The compound 1-[2-(Dibenzylamino)ethyl]cyclopropanol serves as a prime example of a substituted cyclopropanol utilized as an intermediate in multi-step synthetic sequences. Its structure contains both the reactive cyclopropanol moiety and a dibenzylamino group, making it a precursor for more complex nitrogen-containing target molecules. The synthesis of such compounds often employs the principles of the Kulinkovich reaction, starting from an appropriate ester bearing the dibenzylamino side chain. lookchem.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO |
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | 1-[2-(dibenzylamino)ethyl]cyclopropan-1-ol |
| Synonyms | 1-(2-(Dibenzylamino)ethyl)cyclopropan-1-ol |
| InChI Key | VXKDQBUZSZGESV-UHFFFAOYSA-N |
Overview of Amino-Substituted Cyclopropanols in Organic Chemistry
Amino-substituted cyclopropanols and their derivatives are particularly important motifs in medicinal chemistry and the synthesis of bioactive compounds. The presence of a nitrogen atom introduces a site for further functionalization and can significantly influence the biological activity of the final product. The synthesis of conformationally constrained γ-amino alcohols, for example, is a challenging but valuable goal, and cyclopropanol chemistry offers innovative solutions. chemrxiv.orgresearchgate.net
Recent research has demonstrated methods for the formal cyclopropylation of imines using cyclopropanols to construct cyclopropane-embedded γ-amino alcohols. chemrxiv.org These transformations can proceed with excellent control over the stereochemistry of the newly formed products. chemrxiv.org Furthermore, cyclopropane β-amino acid derivatives, which are important for creating conformationally restricted peptidomimetics, can be synthesized from cyclopropanone (B1606653) surrogates. nih.gov
The compound This compound fits squarely within this class of valuable intermediates. The dibenzylamino group is a common protecting group for amines, which can be removed in later synthetic steps to reveal a primary or secondary amine. The ethyl spacer connects this protected amino group to the C1 position of the cyclopropanol ring. This specific arrangement makes it a tailored building block for syntheses where a β-amino ketone or a related structure is the ultimate target, following a characteristic ring-opening reaction of the cyclopropanol core. acs.org The strategic placement of the amino functionality allows for the construction of complex nitrogen-containing molecules with high precision.
Structure
3D Structure
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[2-(dibenzylamino)ethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C19H23NO/c21-19(11-12-19)13-14-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,21H,11-16H2 |
InChI Key |
VXKDQBUZSZGESV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving the Cyclopropanol Core and Pendant Amino Group
Ring-Opening Mechanisms of Cyclopropanols
The cleavage of the carbon-carbon bonds within the cyclopropanol (B106826) ring can be initiated through several distinct mechanisms, including radical-mediated pathways, the formation of homoenolates, and transition metal-catalyzed processes. Each of these pathways offers a unique avenue for the functionalization of the carbon skeleton.
One of the prominent pathways for cyclopropanol ring-opening involves the generation of radical intermediates. beilstein-journals.org Single-electron oxidation of the cyclopropanol hydroxyl group leads to the formation of a cyclopropoxy radical. This species is highly unstable and readily undergoes β-fragmentation, a process involving the homolytic cleavage of one of the internal C-C bonds of the cyclopropane (B1198618) ring. nih.gov This fragmentation results in the formation of a β-ketoalkyl radical, a versatile intermediate in organic synthesis. researchgate.net
A plausible mechanism for the radical-mediated ring-opening of a generic 1-substituted cyclopropanol is depicted below:
Scheme 1: General Mechanism of Radical-Mediated Cyclopropanol Ring-Opening
This pathway is particularly valuable for the construction of more complex molecular architectures, as the β-ketoalkyl radical can be trapped by a range of radical acceptors.
Cyclopropanols can also serve as precursors to homoenolates, which are reactive intermediates that exhibit umpolung reactivity at the β-carbon relative to the carbonyl group. researchgate.net The formation of a homoenolate from a cyclopropanol typically involves the deprotonation of the hydroxyl group by a base, followed by a concerted or stepwise ring-opening. This process is often facilitated by the coordination of a metal cation to the oxygen atom. uwindsor.ca
Metal homoenolates can be generated using a variety of metals, including lithium, zinc, and transition metals like rhodium and palladium. elsevierpure.com The nature of the metal cation significantly influences the stability and reactivity of the resulting homoenolate. These intermediates can then react with a wide array of electrophiles, such as aldehydes, ketones, imines, and alkyl halides, at the β-position to afford β-functionalized ketones. researchgate.net
The general scheme for homoenolate formation and subsequent reaction is as follows:
Scheme 2: General Mechanism of Homoenolate Formation and Reaction
This approach provides a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds at the β-position of a carbonyl moiety.
Transition metals play a pivotal role in catalyzing the ring-opening of cyclopropanols through various mechanistic manifolds, often involving the formation of metallacyclic intermediates. rsc.org Metals such as palladium, rhodium, nickel, and copper can insert into one of the C-C bonds of the cyclopropane ring, leading to the formation of a metallacyclobutane intermediate. researchgate.netnih.gov This intermediate can then undergo further transformations, such as reductive elimination or β-hydride elimination, to yield a variety of products.
For example, palladium-catalyzed reactions of cyclopropanols can lead to the formation of β-arylated or β-alkenylated ketones through cross-coupling reactions. researchgate.net Rhodium catalysts, on the other hand, have been shown to promote the isomerization of cyclopropanols to enolates, which can then be trapped by electrophiles. nih.gov
The diversity of transition metals and ligands available allows for fine-tuning of the reactivity and selectivity of these ring-opening reactions, making this a highly versatile strategy in organic synthesis. The general principle involves the activation of the cyclopropane ring by the metal center, facilitating its cleavage and subsequent functionalization.
Influence of the Dibenzylaminoethyl Substituent on Reactivity
The presence of the dibenzylaminoethyl substituent at the 1-position of the cyclopropanol ring in 1-[2-(Dibenzylamino)ethyl]cyclopropanol is expected to exert a significant influence on the course of its ring-opening reactions. This influence can be attributed to a combination of electronic and steric effects, as well as the potential for intramolecular interactions.
The tertiary amino group in the dibenzylaminoethyl substituent is a key functional feature. Electronically, the nitrogen atom possesses a lone pair of electrons, which can participate in various interactions. In its neutral form, the amino group is electron-donating through inductive effects. However, under acidic conditions, protonation of the nitrogen atom would transform it into an electron-withdrawing ammonium (B1175870) group. This change in electronic nature could significantly impact the facility of ring-opening, particularly in pathways that involve the development of positive charge.
Sterically, the dibenzylamino group is quite bulky. This steric hindrance could influence the regioselectivity of the ring-opening by directing the cleavage to the less sterically encumbered C-C bond of the cyclopropane ring. Furthermore, the bulky nature of this substituent may hinder the approach of external reagents or catalysts to the cyclopropanol core, potentially affecting reaction rates.
A particularly intriguing aspect of the dibenzylaminoethyl substituent is its potential for intramolecular interactions and neighboring group participation (NGP). wikipedia.org The nitrogen lone pair is positioned in a way that it could potentially interact with the cyclopropanol ring or intermediates derived from it.
For instance, in reactions that proceed through a carbocationic intermediate, the nitrogen atom could act as an internal nucleophile, leading to the formation of a cyclic aziridinium (B1262131) or azetidinium ion intermediate. dalalinstitute.com This neighboring group participation would likely accelerate the rate of the reaction and could also dictate the stereochemical outcome.
Scheme 3: Plausible Neighboring Group Participation of the Amino Group
Such intramolecular cyclization could compete with the desired intermolecular reactions, leading to the formation of cyclic amine derivatives. The propensity for this to occur would depend on the specific reaction conditions and the relative rates of the intramolecular versus intermolecular processes. The length of the ethyl linker between the nitrogen and the cyclopropanol is also a critical factor in determining the feasibility and ring size of any potential cyclized products.
Absence of Specific Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research focusing on the mechanistic investigations, reaction kinetics, or stereochemical implications of reactions involving the chemical compound This compound .
While general principles of cyclopropanol chemistry, including ring-opening reactions and the influence of neighboring functional groups, are established, detailed kinetic studies and stereochemical analyses for this particular molecule are not present in the accessible scientific domain. Research in organic chemistry is highly specific, and the vast number of possible chemical structures means that not all compounds have been individually synthesized and studied in this level of detail.
Mechanistic investigations of related classes of compounds, such as the Rh-catalyzed ring-opening amidation of substituted cyclopropanols, have been reported. These studies focus on the regioselectivity of ring-opening to form β-amino ketones, where factors like orbital interactions are considered more critical than steric hindrance. However, these findings are not directly transferable to predict the specific kinetic parameters or stereochemical outcomes for reactions involving This compound without dedicated experimental investigation.
The ability to provide detailed research findings and data tables is contingent upon the existence of primary research articles, patents, or other scholarly documents that have characterized the reaction dynamics of the specified compound. Without such sources, any discussion on reaction kinetics and stereochemistry would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article section focusing solely on the mechanistic investigations, reaction kinetics, and stereochemical implications of This compound , complete with data tables and detailed research findings, cannot be generated at this time due to the absence of the necessary foundational research.
Advanced Transformations and Reactivity of 1 2 Dibenzylamino Ethyl Cyclopropanol Analogues
Carbon-Carbon Bond Cleavage and Rearrangement Reactions
The cleavage of the carbon-carbon bonds within the cyclopropane (B1198618) ring is a hallmark of cyclopropanol (B106826) reactivity, leading to the formation of various valuable synthetic intermediates and products. These reactions are often initiated by the generation of a homoenolate or a β-keto radical, which can then undergo a range of subsequent transformations.
The ring-opening of cyclopropanols can be exploited for the stereoselective synthesis of vicinal amino alcohols, a crucial structural motif in many biologically active compounds and pharmaceutical agents. While direct studies on 1-[2-(dibenzylamino)ethyl]cyclopropanol are limited, analogous reactions with 1-substituted cyclopropanols provide a clear precedent for this transformation. The process typically involves the cleavage of the cyclopropane ring to form a zinc homoenolate, which can then react with a chiral N-tert-butanesulfinyl imine in a highly regio- and stereoselective manner. nih.govua.esx-mol.com
The reaction proceeds through the deprotonation of the cyclopropanol, followed by carbon-carbon bond cleavage mediated by an organozinc reagent to generate an enolized zinc homoenolate. This nucleophilic species then adds to the chiral sulfinyl imine, with the stereochemical outcome being controlled by the chiral auxiliary on the imine. This methodology allows for the synthesis of vicinal anti-amino alcohols with high diastereoselectivity. nih.govua.es
Table 1: Synthesis of Vicinal anti-Amino Alcohols from 1-Substituted Cyclopropanols and Chiral N-tert-Butanesulfinyl Imines This table is representative of the general reaction and its outcomes with various substituents on the cyclopropanol ring, illustrating the expected reactivity for an analogue of this compound.
| Entry | R-group on Cyclopropanol | Imine Substituent (Ar) | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Phenyl | 4-MeOC₆H₄ | Vicinal Amino Alcohol | 85 | >95:5 |
| 2 | 4-Chlorophenyl | 4-MeOC₆H₄ | Vicinal Amino Alcohol | 82 | >95:5 |
| 3 | 2-Thienyl | 4-MeOC₆H₄ | Vicinal Amino Alcohol | 75 | >95:5 |
| 4 | Ethyl | 4-MeOC₆H₄ | Vicinal Amino Alcohol | 60 | >95:5 |
Ring expansion reactions of cyclopropanols provide a powerful method for the synthesis of four-membered rings, such as cyclobutanones and β-lactams. These transformations are typically catalyzed by transition metals, which activate the cyclopropanol for rearrangement. Gold(I) catalysts, for instance, have been shown to be effective in promoting the ring expansion of 1-alkynylcyclopropanols to alkylidenecyclobutanones. nih.gov While specific examples with the dibenzylaminoethyl substituent are not prevalent, the general mechanism involves the coordination of the metal to a π-system tethered to the cyclopropanol, followed by migration of one of the cyclopropane C-C bonds to the activated π-system.
The synthesis of β-lactams, a core structure in many antibiotic drugs, can also be achieved through the ring expansion of cyclopropanol derivatives. Theoretical studies have shown that the silver-induced ring expansion of N-chloro-N-methyl-1-hydroxycyclopropylamine can lead to the formation of N-methyl-2-azetidinone. nih.gov This process involves the Ag⁺-assisted extrusion of a chloride ion, which facilitates the ring opening and subsequent formation of the four-membered lactam ring. This suggests that suitably functionalized this compound analogues could serve as precursors for novel β-lactam structures.
The high reactivity of the cyclopropanol ring makes it an excellent trigger for cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and complex molecular architectures. These cascades are often initiated by the oxidative ring opening of the cyclopropanol to generate a β-keto radical. This radical can then participate in a series of intramolecular or intermolecular addition reactions. nih.govacs.org
For example, Mn(III)-mediated oxidative ring opening of cyclopropanols can initiate tandem radical cyclizations. The generated β-keto radical can be trapped by various radical acceptors, such as biaryl isonitriles or N-aryl acrylamides, to synthesize substituted phenanthridines and oxindoles in a single step with good to excellent yields. nih.gov This strategy highlights the potential of using this compound analogues in cascade reactions to construct complex nitrogen-containing heterocyclic systems. The presence of the dibenzylamino group could potentially influence the course of these radical cyclizations, offering opportunities for novel transformations.
Table 2: Mn(III)-Mediated Cascade Reactions of Cyclopropanols This table showcases the scope of the cascade reaction with different cyclopropanols and radical acceptors, providing a model for the expected reactivity of this compound analogues.
| Entry | Cyclopropanol Substituent | Radical Acceptor | Product | Yield (%) |
| 1 | Phenyl | 2-Isocyanobiphenyl | Phenanthridine derivative | 85 |
| 2 | 4-Methoxyphenyl | 2-Isocyanobiphenyl | Phenanthridine derivative | 82 |
| 3 | Phenyl | N-Phenylacrylamide | Oxindole derivative | 78 |
| 4 | Cyclohexyl | N-(4-Chlorophenyl)acrylamide | Oxindole derivative | 72 |
Functionalization and Derivatization Strategies
Beyond ring-opening reactions, the this compound scaffold can be further modified through functionalization of the cyclopropane ring or transformations of the dibenzylamino group.
The direct functionalization of the C-H bonds of the cyclopropane ring offers a powerful strategy to introduce additional complexity. Palladium-catalyzed C(sp³)–H activation has emerged as a valuable tool for the arylation of cyclopropanes. nih.govnih.govrsc.orgacs.orgchemrxiv.org The presence of a directing group, such as the amino group in an aminomethyl-cyclopropane, can facilitate regioselective C-H activation. While direct examples on this compound are scarce, studies on related aminomethyl-cyclopropanes demonstrate the feasibility of this approach. The use of chiral ligands can also enable enantioselective C-H functionalization, providing access to enantioenriched cyclopropane derivatives. nih.gov
The dibenzylamino group in this compound is a versatile functional handle that can be transformed into other amine functionalities. The benzyl (B1604629) groups can be removed through various debenzylation methods, including catalytic hydrogenolysis, or oxidative and reductive cleavage. ox.ac.ukorganic-chemistry.org
Catalytic Hydrogenolysis: This is a common method for debenzylation, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate. This method is generally effective but may not be compatible with other reducible functional groups in the molecule. ox.ac.uk
Oxidative Debenzylation: Reagents like N-iodosuccinimide (NIS) can effect the selective mono- or di-debenzylation of dibenzylamines. The selectivity can often be tuned by controlling the reaction conditions, such as the stoichiometry of the reagent and the presence of water. ox.ac.uk Other oxidative methods may involve the use of bromo radicals generated from alkali metal bromides. organic-chemistry.org
Reductive Cleavage: Metal-free reductive cleavage of C-N bonds can be achieved using photoactivated electron transfer from a neutral organic donor, offering a mild alternative to traditional methods. researchgate.net
The ability to debenzylate the amino group provides access to the corresponding primary or secondary amines, which can then be further functionalized to introduce a wide range of substituents, thereby expanding the molecular diversity accessible from the this compound scaffold.
Table 3: Methods for the Transformation of the Dibenzylamino Group
| Method | Reagents and Conditions | Outcome | Key Features |
| Catalytic Hydrogenolysis | Pd/C, H₂ or HCOONH₄, MeOH, reflux | N-Debenzylation (mono or di) | Common and effective, but can affect other reducible groups. |
| Oxidative Debenzylation | N-Iodosuccinimide (NIS), CH₂Cl₂, rt | Selective mono- or di-debenzylation | Tunable selectivity based on reaction conditions. |
| Oxidative Cleavage | Alkali metal bromide, Oxone | N-Debenzylation | Transition-metal-free and environmentally friendly. organic-chemistry.org |
| Reductive Cleavage | Photoactivated neutral organic electron donor | N-Debenzylation | Metal-free and proceeds under mild conditions. researchgate.net |
Applications in Complex Molecule Synthesis
Utilization as a Three-Carbon Synthon in Organic Synthesis
Cyclopropanols, including 1-[2-(Dibenzylamino)ethyl]cyclopropanol, are widely regarded as valuable three-carbon (C3) synthons in organic synthesis. researchgate.net The inherent strain energy of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) facilitates a variety of ring-opening reactions under mild conditions, which are driven by the release of this strain. researchgate.net This reactivity allows the cyclopropanol (B106826) unit to be strategically incorporated into a target molecule and subsequently unmasked to reveal a linear three-carbon chain.
The presence of the hydroxyl group on the cyclopropane ring activates the molecule for cleavage, making these compounds function as donor-activated cyclopropanes. researchgate.net Depending on the reaction conditions and reagents employed, this compound can participate in transformations that either open the ring or retain the cyclic structure, offering synthetic chemists significant flexibility. researchgate.net This dual reactivity profile makes it a powerful tool for introducing a propyl group with diverse functional handles into more complex structures.
Role in Natural Product Synthesis and Analogues
The cyclopropane motif is a structural feature in a wide array of natural products, including terpenes, alkaloids, and fatty acids, often contributing to their unique biological activities. rsc.orgmarquette.edu Consequently, building blocks like this compound are of significant interest for the total synthesis of these complex molecules. rsc.orgresearchgate.net
The strategic use of aminocyclopropane derivatives is crucial in assembling the core skeletons of many natural products. nih.govresearchgate.net The reactivity of the aminocyclopropanol moiety allows for its participation in cascade reactions that rapidly build molecular complexity. For instance, intermediates derived from aminocyclopropanes can be used to construct the polycyclic scaffolds of various alkaloids. nih.gov The dibenzylamino group in this compound can serve as a directing group or a protected amine that can be unveiled later in the synthetic sequence, adding to its versatility in constructing intricate natural product frameworks. nih.gov
In medicinal chemistry, constraining the conformation of peptides is a key strategy to enhance their metabolic stability, receptor affinity, and selectivity. nih.gov Cyclopropane-containing amino acids are important building blocks for creating these conformationally restricted peptidomimetics. nih.govnih.gov The rigid three-membered ring of this compound, when incorporated into a peptide backbone, can drastically alter the secondary structure and flexibility of the resulting molecule. nih.gov
This approach has been used to synthesize novel cyclopropane β-amino acid derivatives and γ-amino alcohols. nih.govchemrxiv.org The incorporation of such units allows for precise control over the orientation of side chains, a feature that is unique to cyclopropane-containing peptidomimetics. nih.gov This control is essential for designing molecules that can effectively mimic the bioactive conformation of natural peptides, such as Leu-enkephalin, which is believed to adopt a β-turn conformation when binding to opioid receptors. nih.gov
| Application | Structural Moiety | Key Advantage | Relevant Compound Classes |
| Peptidomimetics | Cyclopropane β-Amino Acids | Conformational Restriction | Enkephalin Analogues nih.gov |
| Amino Acid Analogues | Cyclopropane-embedded γ-Amino Alcohols | Stereocontrol over 3 Centers | Bioactive compounds, Chiral catalysts chemrxiv.org |
| Peptide Modification | Cyclopropyl Groups | Improved Metabolic Stability | CNS-active compounds nih.govresearchgate.net |
Precursor to Homoenolate Equivalents in Carbonyl Additions and Conjugate Additions
One of the most powerful applications of cyclopropanols in synthesis is their role as precursors to homoenolates. researchgate.net A homoenolate is a reactive intermediate that functions as a β-acyl anion equivalent, exhibiting umpolung (reverse polarity) reactivity. researchgate.net The ring-opening of this compound, typically mediated by transition metals like zinc or cobalt, generates a metal homoenolate. researchgate.netresearchgate.net
This intermediate is intrinsically amphoteric, possessing both a nucleophilic β-carbon and an electrophilic carbonyl group. acs.org As a nucleophile, the zinc homoenolate derived from the cyclopropanol can participate in a variety of carbon-carbon bond-forming reactions. researchgate.net These include:
Carbonyl Additions: Reaction with aldehydes and imines to form γ-hydroxy ketones and γ-amino ketones, respectively. researchgate.net
Conjugate Additions: Addition to α,β-unsaturated compounds like enones to yield 1,6-dicarbonyl compounds. researchgate.netntu.edu.sg
The enolized form of the zinc homoenolate can also act as a stereodefined α-oxyallylzinc nucleophile, enabling highly diastereoselective additions to aldehydes. researchgate.net
| Reaction Type | Homoenolate Source | Electrophile | Product Type |
| Carbonyl Addition | Zinc Homoenolate | Aldehydes, Imines | γ-Hydroxy/Amino Ketones researchgate.net |
| Conjugate Addition | Zinc Homoenolate | α,β-Unsaturated Ketones | 1,6-Diketones researchgate.netntu.edu.sg |
| Allylation | Enolized Homoenolate | Allylic Carbonates | β-Allylated Cyclopropanols ntu.edu.sg |
| Acylation | Zinc Homoenolate | Acid Chlorides | 4-Acyloxyesters uwindsor.ca |
Formation of Cyclic and Heterocyclic Architectures (e.g., Cyclopentenones, Indoline Alkaloids)
The versatile reactivity of this compound and its derived intermediates makes it an excellent starting point for synthesizing various cyclic and heterocyclic systems.
The intermediates generated from cyclopropanol ring-opening can undergo intramolecular reactions or cycloadditions to form larger rings. For example, the reaction of a cobalt homoenolate with an alkyne can lead to the formation of cyclopentenones through a [3+2] annulation pathway. researchgate.net This strategy is a key method for constructing the five-membered rings found in many biologically active molecules. researchgate.netorganic-chemistry.org
Furthermore, aminocyclopropanes are powerful precursors for the synthesis of complex nitrogen-containing heterocycles, such as indoline alkaloids. nih.govrsc.org A common strategy involves a cascade reaction featuring the ring-opening of a cyclopropane followed by an intramolecular cyclization of an iminium ion intermediate. nih.govnih.gov This cyclopropanation/ring-opening/iminium cyclization (CRI) approach allows for the efficient assembly of the core skeletons of alkaloids like aspidospermidine and goniomitine. nih.govnih.gov The this compound scaffold is well-suited for such transformations, providing the necessary atoms to construct the intricate polycyclic systems characteristic of this class of natural products. rsc.org
Theoretical and Computational Chemistry Studies
Molecular Orbital Theory and Electron Density Analysis
The chemical properties of 1-[2-(Dibenzylamino)ethyl]cyclopropanol are significantly influenced by the unique electronic structure of its cyclopropane (B1198618) ring. Molecular orbital (MO) theory and electron density analysis are crucial for understanding the bonding and reactivity of this strained three-membered ring.
The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization due to its C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. The Walsh model provides a more accurate picture of the molecular orbitals. bluffton.edubluffton.eduslideshare.net In this model, the carbon atoms are considered to be sp² hybridized. Two of the sp² orbitals from each carbon form σ-bonds with hydrogen atoms (or in this case, with the ethyl group and the hydroxyl group), while the third sp² orbital is directed towards the center of the ring. The remaining p-orbitals are oriented tangentially along the perimeter of the ring.
The combination of these orbitals leads to a set of bonding molecular orbitals for the cyclopropane ring. A key feature of this model is the presence of "bent bonds," where the maximum electron density between the carbon atoms does not lie along the internuclear axes. slideshare.net This distribution of electron density results in weaker C-C bonds compared to those in acyclic alkanes, contributing to the high ring strain and reactivity of cyclopropanes. researchgate.net
Electron density analysis, based on high-resolution X-ray diffraction data and quantum mechanical calculations, provides a quantitative description of the bonding. The Quantum Theory of Atoms in Molecules (QTAIM) is often employed to analyze the topology of the electron density. nih.gov This analysis allows for the characterization of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into the nature of the chemical bond. For the C-C bonds in a cyclopropane ring, the BCPs are typically shifted outwards from the internuclear axis, confirming the bent-bond model. nih.gov
Table 1: Illustrative Topological Properties of C-C Bonds in a Substituted Cyclopropane Ring (Hypothetical Data)
| Bond | Electron Density (ρ) at BCP (e/ų) | Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵) | Ellipticity |
| C1-C2 | 0.23 | -0.5 | 0.45 |
| C2-C3 | 0.24 | -0.6 | 0.42 |
| C1-C3 | 0.23 | -0.5 | 0.46 |
This table provides hypothetical data to illustrate the concepts of QTAIM analysis as applied to a substituted cyclopropane. Actual values would require specific computational studies on this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of reactions involving cyclopropanol (B106826) derivatives. researchgate.net Cyclopropanols are known to be unstable and can undergo a variety of ring-opening reactions, often initiated by acids, bases, or transition metals. wikipedia.org These reactions are driven by the release of the inherent ring strain. researchgate.netnih.gov
Computational studies can map the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. acs.org The calculated activation energies associated with these transition states allow for the prediction of reaction rates and the determination of the most favorable reaction pathway.
For this compound, a key reaction pathway to investigate computationally would be its acid-catalyzed ring-opening. This reaction is expected to proceed via protonation of the hydroxyl group, followed by the cleavage of a C-C bond to form a more stable carbocationic intermediate. The subsequent reaction of this intermediate would lead to the final product. DFT calculations could be used to model the energetics of the different possible ring-opening pathways (i.e., cleavage of different C-C bonds) and predict the regioselectivity of the reaction.
Furthermore, the presence of the dibenzylamino group introduces the possibility of intramolecular reactions. For example, the nitrogen atom could act as an internal nucleophile, participating in the ring-opening process. Computational modeling could be employed to explore the feasibility of such intramolecular pathways and compare their activation barriers with those of intermolecular reactions.
Recent research has shown that transition metals, such as cobalt, can catalyze the ring-opening coupling reactions of cyclopropanols with various partners. researchgate.net Computational studies are vital in understanding the role of the catalyst in these transformations, including the nature of the key catalytic intermediates and the stereochemical outcome of the reaction. Similarly, radical-mediated ring-opening reactions of cyclopropanols have been developed, and computational methods can provide insights into the stability and reactivity of the radical intermediates involved. nih.gov
Conformation Analysis and Stereochemical Prediction
The conformational flexibility of this compound is primarily associated with the dibenzylaminoethyl side chain. The molecule has several rotatable single bonds, including the C-C bonds of the ethyl chain and the C-N bonds of the amino group. The rotation around these bonds gives rise to a multitude of possible conformations, each with a different energy.
Conformational analysis aims to identify the most stable conformers, which are the ones that are most populated at a given temperature. lumenlearning.com Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to systematically explore the conformational space of the molecule and calculate the relative energies of the different conformers. libretexts.org
For the dibenzylamino group, the orientation of the two benzyl (B1604629) substituents is of particular interest. Studies on related molecules, such as N,N-dimethylbenzylamine, have shown that specific conformations are preferred due to a balance of steric and electronic effects. colostate.edu In the case of this compound, the bulky benzyl groups will likely adopt a staggered arrangement to minimize steric hindrance. The orientation of the lone pair on the nitrogen atom will also play a role in determining the preferred conformation.
Table 2: Hypothetical Relative Energies of Different Conformers of the Dibenzylaminoethyl Side Chain
| Conformer | Dihedral Angle (C-C-N-C_benzyl) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche (+) | +60° | 1.2 |
| Gauche (-) | -60° | 1.2 |
| Eclipsed | 0° | 5.0 |
This table presents hypothetical data for illustrative purposes. The actual energy differences would need to be determined through specific computational analysis of this compound.
Computational chemistry is also a powerful tool for predicting the stereochemical outcome of reactions involving this compound. If a reaction creates a new stereocenter, computational modeling can be used to calculate the energies of the transition states leading to the different possible stereoisomers. According to the Curtin-Hammett principle, the ratio of the products will be determined by the difference in the free energies of these transition states. By identifying the lowest energy transition state, it is possible to predict which stereoisomer will be formed preferentially.
Q & A
Q. What are the standard synthetic routes for 1-[2-(Dibenzylamino)ethyl]cyclopropanol, and how can reaction efficiency be optimized?
Methodological Answer: The compound’s cyclopropanol and dibenzylaminoethyl groups suggest a multi-step synthesis. A plausible route involves:
Cyclopropanation : Utilize nucleophilic substitution (e.g., NaOH in methanol) to form the cyclopropane ring from a brominated precursor, as seen in cyclopropane derivatives .
Amine Functionalization : Introduce the dibenzylamino group via reductive amination or alkylation, using benzyl halides and a base like KOtBu in DMSO .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Q. Optimization Strategies :
- Solvent Polarity : Polar solvents (methanol, ethanol) enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 0–5°C during cyclopropanation to minimize side reactions.
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to improve yield.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane ring (δ 0.5–1.5 ppm) and dibenzylaminoethyl protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., C₁₉H₂₃NO⁺ requires m/z 289.1805) .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
Validation : Cross-reference with IR spectroscopy (O-H stretch at 3200–3600 cm⁻¹ for cyclopropanol) .
Q. How should researchers handle stability challenges during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the cyclopropanol group .
- Temperature : –20°C for long-term storage; avoid freeze-thaw cycles.
- Solvent Compatibility : Use anhydrous DMSO or ethanol to minimize hydrolysis .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
Methodological Answer: Implement a 2³ factorial design to evaluate variables:
- Factors : Temperature (25°C vs. 40°C), solvent (methanol vs. DMF), catalyst loading (1% vs. 5% Pd/C).
- Response Variables : Yield, purity, reaction time.
Q. Procedure :
Use software like JMP or Minitab to randomize trials.
Analyze interactions via ANOVA; prioritize factors with p < 0.03.
Validate optimized conditions in triplicate .
Example Interaction : Higher Pd/C loading in methanol increases yield by 15% but reduces purity by 8% due to byproducts .
Q. What computational tools aid in retrosynthetic planning for derivatives of this compound?
Methodological Answer:
- Retrosynthesis AI : Tools like ChemAxon or Synthia leverage PubChem’s reaction database to propose pathways. Input the SMILES string (e.g., C1CC1(O)C(CCN(Cc2ccccc2)Cc3ccccc3)) to generate routes .
- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., Gaussian 16) to predict cyclopropanation feasibility .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
Q. What methodologies assess in vitro toxicity for early-stage pharmacological studies?
Methodological Answer:
- Cell Viability Assays : MTT or PrestoBlue in HEK293 or HepG2 cells (IC₅₀ determination) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .
Q. How to investigate degradation pathways under accelerated aging conditions?
Methodological Answer:
Q. What strategies address chirality challenges in enantioselective synthesis?
Methodological Answer:
Q. How can machine learning predict novel biological targets for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
